Barium hydride (BaH2)

Description

Properties

IUPAC Name |

barium(2+);hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2H/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYQMQIZFKTCMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

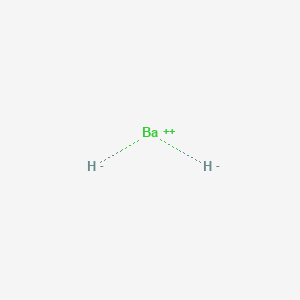

Canonical SMILES |

[H-].[H-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13477-09-3 | |

| Record name | Barium hydride (BaH2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium hydride (BaH2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium dihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Structure and Bonding Characteristics of Barium Hydride (BaH₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium hydride (BaH₂) is a saline hydride that has garnered significant interest due to its potential applications in hydrogen storage and as a solid-state electrolyte. A thorough understanding of its electronic structure and bonding characteristics is paramount for the rational design and development of novel materials in these and other fields. This technical guide provides a comprehensive overview of the core electronic and bonding properties of BaH₂, detailing the experimental and computational methodologies used for its characterization and presenting key quantitative data in a clear, accessible format.

Electronic Structure and Bonding

Barium hydride is a member of the alkaline earth metal hydrides and exhibits predominantly ionic bonding.[1] The large electronegativity difference between barium (0.89) and hydrogen (2.20) facilitates the transfer of the two valence electrons from the barium atom to the two hydrogen atoms, forming a Ba²⁺ cation and two H⁻ anions.[1] This results in a stable electronic configuration for all constituent ions: Ba²⁺ attains the electron configuration of the noble gas Xenon, while the hydride ions (H⁻) achieve the configuration of Helium.[1]

Molecular Geometry: A Departure from VSEPR Theory

Based on the Valence Shell Electron Pair Repulsion (VSEPR) theory, which predicts the geometry of molecules based on minimizing electrostatic repulsion between electron pairs, BaH₂ would be expected to have a linear structure, as the central barium atom has two bonding pairs and no lone pairs of electrons. However, sophisticated computational studies have revealed that gaseous BaH₂ is, in fact, a bent molecule with an H-Ba-H bond angle of approximately 120°.[2][3]

This deviation from the simple VSEPR model is attributed to two primary factors:

-

d-Orbital Contribution: The (n-1)d orbitals of the barium atom, which are close in energy to the valence s and p orbitals, participate in the bonding. This d-orbital involvement stabilizes a bent geometry.[2][3]

-

Core-Polarization Effects: The interaction between the core electrons of the large barium cation and the electron clouds of the hydride anions also contributes to the stabilization of the bent structure.[2][3]

Crystal Structure

In the solid state, barium hydride crystallizes in an orthorhombic system with the Pnma space group.[4][5] This is a cotunnite-type structure. In this arrangement, each Ba²⁺ ion is coordinated to nine H⁻ ions.[4][5] The hydride ions occupy two distinct crystallographic sites, leading to a range of Ba-H bond distances.[4]

Quantitative Data

The following table summarizes key quantitative data for Barium Hydride, compiled from various experimental and computational studies.

| Property | Value | Citation(s) |

| Molar Mass | 139.343 g/mol | [1] |

| Appearance | White to gray crystalline solid | [1] |

| Density | 4.16 g/cm³ | [1] |

| Decomposition Temperature | 675 °C | [1] |

| Crystal System | Orthorhombic | [4][5] |

| Space Group | Pnma | [4][5] |

| Gaseous H-Ba-H Bond Angle | ~120° | [2][3] |

| Ba-H Bond Distance Range | 2.61 - 3.02 Å | [4] |

| Ionic Character | > 80% | [1] |

Experimental Protocols

The characterization of the electronic structure and bonding of BaH₂ relies on a combination of experimental and computational techniques.

Synthesis of Polycrystalline BaH₂

A common method for the synthesis of polycrystalline barium hydride is the direct reaction of elemental barium with hydrogen gas at elevated temperatures.

-

Procedure: Finely divided barium metal is placed in a reaction vessel. The vessel is then heated to between 150-200 °C under a hydrogen gas atmosphere.[1]

-

Reaction: Ba (s) + H₂ (g) → BaH₂ (s)

-

Purity: The resulting product is a white to gray powder. Due to its high reactivity with air and moisture, all handling and storage of BaH₂ must be performed under an inert atmosphere (e.g., in a glovebox).[1]

X-ray and Neutron Diffraction

X-ray and neutron diffraction are the primary experimental techniques used to determine the crystal structure of BaH₂.

-

Sample Preparation: For neutron diffraction studies, deuterated barium hydride (BaD₂) is often used. This is because the incoherent neutron scattering cross-section of hydrogen is very large, which can lead to high background noise. Deuterium has a much smaller incoherent scattering cross-section, resulting in better quality diffraction patterns. Samples are typically handled in an inert atmosphere and sealed in a sample holder to prevent reaction with air.

-

Instrumentation:

-

X-ray Diffraction (XRD): A laboratory or synchrotron X-ray source is used. The powdered sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles.

-

Neutron Powder Diffraction (NPD): A beam of neutrons from a nuclear reactor or spallation source is used. The powdered sample is placed in the neutron beam, and the scattered neutrons are detected.

-

-

Data Analysis (Rietveld Refinement): The collected diffraction patterns are analyzed using the Rietveld refinement method. This technique involves fitting a calculated diffraction pattern, based on a model of the crystal structure, to the experimental data. By refining various parameters in the model (e.g., lattice parameters, atomic positions, and thermal parameters), a detailed and accurate crystal structure can be obtained.

Computational Chemistry Methods

Ab initio (from first principles) computational methods are essential for understanding the electronic structure and bonding in BaH₂, particularly the origin of its bent geometry.

-

Density Functional Theory (DFT): DFT is a widely used computational quantum mechanical modeling method. For BaH₂, calculations often employ hybrid functionals, such as B3LYP, which have been shown to perform well for alkaline earth hydrides. The choice of basis set, which is a set of mathematical functions used to describe the electronic orbitals, is also crucial for obtaining accurate results.

-

Coupled-Cluster (CC) Theory: Coupled-cluster methods are highly accurate ab initio techniques that provide a more rigorous treatment of electron correlation than DFT. These methods are computationally more expensive but can provide benchmark results for properties like molecular geometry and bond energies.

Visualizations

The following diagrams illustrate key concepts related to the electronic structure and bonding of BaH₂.

Caption: Logical workflow for determining BaH₂ electronic structure.

Conclusion

The electronic structure and bonding of barium hydride are characterized by a predominantly ionic nature, resulting from the transfer of electrons from barium to hydrogen. While its solid-state crystal structure is well-defined as orthorhombic, its gaseous molecular geometry presents a fascinating case where the involvement of d-orbitals and core-polarization effects leads to a bent structure, a deviation from the predictions of simple VSEPR theory. A combination of advanced experimental techniques, such as neutron diffraction, and high-level computational methods is crucial for a comprehensive understanding of this important material. This detailed knowledge is essential for the continued development of BaH₂-based materials for a range of technological applications.

References

The Orthorhombic Crystal Structure of Barium Hydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium hydride (BaH₂) is an alkaline earth metal hydride that exhibits a range of interesting structural and physical properties. In its ambient temperature and pressure phase, it crystallizes in an orthorhombic structure. This technical guide provides an in-depth overview of the crystal structure of orthorhombic barium hydride, including its crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of key processes. This document is intended to serve as a comprehensive resource for researchers and professionals working with or interested in metal hydrides and their applications.

Crystal Structure of Orthorhombic Barium Hydride

At ambient conditions, barium hydride adopts a cotunnite-type orthorhombic crystal structure.[1] This structure belongs to the space group Pnma (No. 62).[2] The Ba²⁺ cations are arranged in a distorted hexagonal close-packed (hcp) lattice.[3] In this arrangement, each Ba²⁺ ion is coordinated to nine H⁻ ions, with Ba-H bond distances ranging from 2.61 to 3.02 Å.[3][4] There are two distinct crystallographic sites for the hydride ions, denoted as H(1) and H(2).[2] The H(1) site is tetrahedrally coordinated by four Ba²⁺ ions, while the H(2) site is in a distorted square pyramidal coordination with five Ba²⁺ ions.[3][4]

Crystallographic Data

The crystallographic data for orthorhombic barium deuteride (BaD₂), which is isostructural with BaH₂, has been determined by neutron powder diffraction. The use of deuterium is common in neutron diffraction studies of hydrides to reduce the large incoherent scattering cross-section of protium (¹H).[5]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma | [2] |

| Lattice Parameter, a | 6.7824(1) Å | [2] |

| Lattice Parameter, b | 4.1605(1) Å | [2] |

| Lattice Parameter, c | 7.8432(1) Å | [2] |

| Formula Units per Unit Cell (Z) | 4 | |

| Atomic Coordinates (for BaD₂ at 298 K) | ||

| Ba on 4c | (0.242, 0.25, 0.110) | |

| D(1) on 4c | (0.035, 0.25, 0.680) | |

| D(2) on 4c | (0.165, 0.25, 0.425) |

Experimental Protocols

Synthesis of Orthorhombic Barium Hydride

The most common method for synthesizing barium hydride is through the direct reaction of elemental barium with hydrogen gas at elevated temperatures.[6] For neutron diffraction studies, deuterium gas is used to produce barium deuteride.[2]

Materials and Equipment:

-

Barium metal (high purity, e.g., 99.7%)

-

Hydrogen or Deuterium gas (high purity)

-

Autoclave or high-pressure vessel with a graphite gasket

-

Tube furnace with temperature and pressure control

-

Inert atmosphere glovebox (e.g., argon-filled)

Procedure:

-

All handling of barium metal and the resulting barium hydride should be performed in an inert atmosphere glovebox due to their reactivity with air and moisture.

-

Place a known quantity of high-purity barium metal (e.g., 6 grams) into the autoclave.[2]

-

Seal the autoclave, evacuate it to remove any residual air, and then introduce high-purity hydrogen or deuterium gas.

-

Heat the autoclave to a temperature of 180°C at a controlled rate.[2]

-

Pressurize the vessel with hydrogen or deuterium gas to a pressure of 27 bar.[2]

-

Maintain these conditions for a period of 24 hours to ensure complete reaction.[2]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

-

The resulting polycrystalline BaH₂ or BaD₂ powder can then be handled and stored in an inert atmosphere.

Characterization by Neutron and X-ray Diffraction

The crystal structure of barium hydride is typically determined using powder X-ray diffraction (XRD) and neutron powder diffraction (NPD).[5] NPD is particularly crucial for accurately locating the positions of the light hydrogen/deuterium atoms in the presence of the heavy barium atoms.[7]

Neutron Powder Diffraction (NPD):

-

Instrumentation: High-pressure neutron diffractometers such as the SNAP beamline at the Spallation Neutron Source (SNS) at Oak Ridge National Laboratory (ORNL) are suitable for these measurements.[5] For ambient pressure measurements, diffractometers like NOMAD at ORNL can be used.[8]

-

Sample Preparation: A deuterated sample (BaD₂) is used to minimize incoherent scattering from hydrogen.[5] The polycrystalline sample is loaded into a suitable sample holder within an inert atmosphere. For high-pressure studies, a Paris-Edinburgh (PE) press is often employed.[5]

-

Data Collection: Diffraction patterns are collected at the desired temperature and pressure. For high-pressure experiments, pressure can be determined using a suitable equation of state.[5]

-

Data Analysis (Rietveld Refinement): The collected diffraction data is analyzed using the Rietveld refinement method.[1] Software such as GSAS-II can be used for this purpose.[5] The refinement process involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. This allows for the precise determination of lattice parameters, atomic positions, and other structural details.[9]

X-ray Diffraction (XRD):

-

Instrumentation: A laboratory powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα) is typically used for phase identification and lattice parameter determination.

-

Sample Preparation: The air-sensitive BaH₂ powder is loaded onto a sample holder in an inert atmosphere and sealed with an X-ray transparent dome (e.g., made of beryllium or Kapton) to prevent reaction with air and moisture during the measurement.

-

Data Collection: The diffraction pattern is recorded over a suitable 2θ range.

-

Data Analysis: The positions and intensities of the diffraction peaks are used to identify the crystalline phase by comparison with a database such as the International Centre for Diffraction Data (ICDD). The data can also be used for Rietveld refinement to obtain structural information, although the precision of the hydrogen atom positions will be lower than that obtained from NPD.[10]

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of orthorhombic barium hydride.

Pressure-Induced Phase Transition

Barium hydride undergoes a reversible, first-order structural phase transition from the orthorhombic (Pnma) phase to a hexagonal (P6₃/mmc) phase under high pressure.[1][4] This transition occurs over a pressure range of approximately 1.3 GPa to 4.9 GPa at room temperature.[1]

Caption: Pressure-induced phase transition of barium hydride.

References

- 1. osti.gov [osti.gov]

- 2. Uncovering the hydride ion diffusion pathway in barium hydride via neutron spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Barium hydride (BaH2) | 13477-09-3 | Benchchem [benchchem.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Barium hydride - Wikipedia [en.wikipedia.org]

- 7. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 8. researchgate.net [researchgate.net]

- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 10. ijert.org [ijert.org]

An In-depth Technical Guide to the Molar Mass and Density of Barium Hydride

This technical guide provides a comprehensive overview of the molar mass and density of barium hydride (BaH₂). It is intended for researchers, scientists, and drug development professionals who require precise data and methodologies for their work with this compound. This document summarizes key physical properties, details experimental protocols for their determination, and illustrates a critical structural relationship of barium hydride.

Core Properties of Barium Hydride

Barium hydride is an inorganic compound with the chemical formula BaH₂. It typically appears as a gray to white crystalline solid and is classified as a saline hydride. This compound is reactive, particularly with water and air.

Quantitative Data Summary

The molar mass and density of barium hydride are fundamental properties for its application in research and development. The following tables present a summary of these values as reported in the scientific literature.

**Table 1: Molar Mass of Barium Hydride (BaH₂) **

| Parameter | Value | Unit |

| Molar Mass | 139.34 | g/mol |

| Molecular Weight | 139.34 | g/mol [1][2][3] |

**Table 2: Density of Barium Hydride (BaH₂) **

| Parameter | Value | Unit |

| Density | 4.16 - 4.21 | g/cm³[1][4][5][6][7] |

Experimental Protocols

Accurate determination of the molar mass and density of compounds like barium hydride is crucial for experimental reproducibility and material characterization. Below are detailed methodologies for these measurements.

Determination of Molar Mass

For a pure, solid inorganic compound such as barium hydride, the molar mass is not typically determined experimentally through methods like freezing point depression, which are designed for solutes. Instead, it is calculated from the standard atomic weights of its constituent elements as found on the periodic table.

Protocol for Molar Mass Calculation:

-

Identify Constituent Elements: Barium hydride consists of Barium (Ba) and Hydrogen (H).

-

Determine Atomic Weights: Obtain the standard atomic weight for each element.

-

Barium (Ba): 137.33 u

-

Hydrogen (H): 1.008 u

-

-

Account for Stoichiometry: Note the number of atoms of each element in the chemical formula (BaH₂).

-

1 atom of Barium

-

2 atoms of Hydrogen

-

-

Calculate Molar Mass: Sum the atomic weights, multiplied by their respective counts in the formula.

-

Molar Mass = (1 × 137.33) + (2 × 1.008) = 139.346 g/mol

-

This calculated value is the theoretical molar mass and is the standard used in stoichiometric calculations.

Determination of Density

The density of a solid can be determined experimentally using several methods. The displacement method (based on Archimedes' principle) is a common and accurate technique, especially for irregularly shaped solids.

Protocol for Density Determination by the Displacement Method:

-

Apparatus:

-

Analytical balance (precision of at least 0.001 g)

-

Graduated cylinder or pycnometer

-

A liquid in which barium hydride is insoluble and non-reactive (e.g., a dry, inert hydrocarbon solvent). Note: Water cannot be used due to the high reactivity of barium hydride.

-

Fine wire or thread

-

Thermometer

-

-

Procedure:

-

Mass Measurement: Accurately weigh a sample of dry barium hydride powder or crystals. Record this mass as m_solid.

-

Initial Volume: Fill the graduated cylinder with the inert liquid to a known initial volume (V_initial). Record this volume.

-

Immersion: Carefully immerse the weighed barium hydride sample into the liquid in the graduated cylinder. Ensure the solid is fully submerged and that no air bubbles are trapped.

-

Final Volume: Record the new volume of the liquid in the graduated cylinder as V_final.

-

Volume of Solid: Calculate the volume of the displaced liquid, which is equal to the volume of the barium hydride sample: V_solid = V_final - V_initial.[3][8][9]

-

Density Calculation: Calculate the density (ρ) of the barium hydride using the formula:

-

ρ = m_solid / V_solid

-

-

-

Data Recording and Analysis:

-

Repeat the measurement at least three times to ensure precision and accuracy.

-

Record the temperature of the inert liquid, as density can be temperature-dependent.

-

Calculate the average density and the standard deviation from the repeated measurements.

-

Visualized Logical Relationships

Barium hydride undergoes a significant structural phase transition under specific conditions of temperature or pressure. This transition is a key characteristic of its solid-state chemistry.

Structural Phase Transition of Barium Hydride

At ambient conditions, barium hydride crystallizes in an orthorhombic cotunnite-type structure. When subjected to high temperatures (around 775 K) or high pressure (starting at approximately 1.6 GPa), it undergoes a reversible, first-order phase transition to a more symmetric hexagonal Ni₂In-type structure.[2][4] This transition is associated with an increase in ionic conductivity.

Caption: Phase transition of Barium Hydride.

References

- 1. mt.com [mt.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 6. d-nb.info [d-nb.info]

- 7. osti.gov [osti.gov]

- 8. wjec.co.uk [wjec.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

**A Technical Guide to the Thermal Decomposition of Barium Hydride (BaH₂) **

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of Barium Hydride (BaH₂), a compound of significant interest for its potential in hydrogen storage, as a reducing agent, and in advanced material synthesis.[1] Understanding its thermal stability is critical for safe handling and for its application in various chemical processes.

Quantitative Thermal Properties

The thermal behavior of BaH₂ is characterized by a distinct decomposition temperature that precedes its melting point. It also undergoes a significant structural phase transition at elevated temperatures, which dramatically impacts its ionic conductivity. The key quantitative data are summarized below.

| Property | Value | Notes |

| Decomposition Temperature | 675 °C | The compound decomposes into barium metal and hydrogen gas (H₂).[1][2][3][4] |

| Melting Point | 1200 °C | This is the theoretical melting point; however, decomposition occurs at a lower temperature.[1][4] |

| Structural Phase Transition | > 500 °C | Orthorhombic (Pnma) to hexagonal (P6₃/mmc) phase transition.[5] |

| Enhanced Ionic Conductivity | 0.2 S·cm⁻¹ at 630 °C | The hexagonal phase exhibits significantly higher hydride ion conductivity.[6][7] |

Thermal Decomposition Pathway

The thermal decomposition of Barium Hydride is a solid-state reaction that results in the formation of elemental barium and the evolution of hydrogen gas. The reaction proceeds as follows:

BaH₂(s) → Ba(s) + H₂(g)

This process is initiated at approximately 675 °C under standard pressure.[1][2][3] The release of hydrogen gas makes BaH₂ a potential material for solid-state hydrogen storage, although its high decomposition temperature presents a challenge for practical applications.[1]

Prior to decomposition, BaH₂ undergoes a structural phase transition from a low-symmetry orthorhombic phase to a high-symmetry hexagonal phase at temperatures above 500 °C.[5] This transition is associated with a dramatic increase in hydride ion (H⁻) conductivity, making it a subject of research for applications in solid-state ionics.[5][7]

Experimental Protocol: Determination of Decomposition Temperature via TGA/DSC

The thermal decomposition temperature of BaH₂ is typically determined using Thermogravimetric Analysis (TGA), often coupled with Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[8][9]

Apparatus

-

Simultaneous Thermal Analyzer (TGA/DSC).

-

High-precision microbalance (integrated within the TGA).

-

Inert sample crucibles (e.g., alumina, Al₂O₃).

-

Inert atmosphere glovebox for sample preparation.

-

High-purity inert gas supply (e.g., Argon or Nitrogen) with flow controller.

Methodology

-

Sample Preparation: Due to the high reactivity of BaH₂ with air and moisture, all sample handling must be performed in an inert atmosphere (e.g., an argon-filled glovebox).[1] An accurately weighed sample of BaH₂ powder (typically 5-10 mg) is loaded into a pre-tared alumina crucible.

-

Instrument Setup: The crucible containing the sample is placed onto the TGA balance. A reference crucible (empty) is placed on the reference holder.

-

Atmosphere Control: The TGA furnace is sealed, and a high-purity inert gas (e.g., Argon at a flow rate of 50-100 mL/min) is purged through the system to eliminate any residual oxygen or moisture.[10]

-

Thermal Program: The sample is heated from ambient temperature to a final temperature well above the expected decomposition (e.g., 800 °C). A constant, linear heating rate (e.g., 10 K/min) is applied.[11][12]

-

Data Acquisition: The instrument continuously records the sample mass, sample temperature, and differential heat flow throughout the heating program.

-

Data Analysis:

-

TGA Curve: The resulting data is plotted as percent mass loss versus temperature. The decomposition of BaH₂ is identified by a sharp sigmoidal drop in mass, corresponding to the release of H₂. The onset temperature of this mass loss is determined and reported as the decomposition temperature.

-

DTG Curve: The first derivative of the TGA curve (DTG) can be plotted to more precisely identify the temperature of the maximum rate of mass loss.

-

DSC Curve: The DSC curve will typically show an endothermic peak corresponding to the energy absorbed during the decomposition process.

-

Visualizations

Experimental Workflow

The logical flow for determining the thermal decomposition temperature of BaH₂ using TGA is outlined in the diagram below. This process emphasizes the critical need for an inert atmosphere during sample handling and analysis.

Caption: Experimental workflow for TGA determination of BaH₂ decomposition.

Decomposition Pathway

The thermal decomposition of BaH₂ is a direct process involving the breaking of Ba-H bonds, leading to the formation of metallic barium and diatomic hydrogen gas.

Caption: Phase transition and decomposition pathway of BaH₂ upon heating.

References

- 1. Buy Barium hydride (BaH2) | 13477-09-3 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. barium hydride [chemister.ru]

- 4. WebElements Periodic Table » Barium » barium dihydride [winter.group.shef.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arxiv.org [arxiv.org]

- 7. Enhanced superconductivity in barium hydrides via light element incorporation [arxiv.org]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of Barium Hydride with Water and Oxygen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium hydride (BaH₂), a saline hydride, exhibits high reactivity, particularly with water and oxygen. This technical guide provides a comprehensive overview of these reactions, detailing the chemical transformations, thermodynamic properties, and kinetic aspects. While specific kinetic data for barium hydride is sparse in publicly available literature, this guide synthesizes known information and provides modeled experimental protocols for its determination. This document is intended to serve as a foundational resource for researchers and professionals working with reactive hydrides.

Introduction

Barium hydride is a white to gray crystalline solid with the chemical formula BaH₂.[1] It is classified as a saline or ionic hydride, meaning it has a significant ionic character in its barium-hydrogen bonds. This characteristic is the primary driver of its high reactivity. The hydride ion (H⁻) acts as a strong base and reducing agent, leading to vigorous and often exothermic reactions with protic and oxidizing agents. Understanding the reactivity of barium hydride with common atmospheric components like water and oxygen is crucial for its safe handling, storage, and application in various chemical syntheses.

Reactivity with Water

Barium hydride reacts vigorously with water in a highly exothermic reaction to produce barium hydroxide and hydrogen gas.[1][2] The reaction is typically rapid, completing within seconds at room temperature.[1]

Chemical Equation:

BaH₂(s) + 2H₂O(l) → Ba(OH)₂(aq) + 2H₂(g)[3][4]

Thermodynamic Data

The reaction is thermodynamically favorable, with a significant release of heat. The standard enthalpy of reaction can be calculated using the standard enthalpies of formation of the reactants and products.

| Compound | Standard Enthalpy of Formation (ΔH_f° at 298.15 K) |

| BaH₂(s) | -178.66 ± 2.1 kJ/mol |

| H₂O(l) | -285.83 kJ/mol |

| Ba(OH)₂(aq) | -944.7 kJ/mol[5] |

| H₂(g) | 0 kJ/mol |

Calculated Enthalpy of Reaction: ΔH°_rxn = [ΔH_f°(Ba(OH)₂(aq)) + 2 * ΔH_f°(H₂(g))] - [ΔH_f°(BaH₂(s)) + 2 * ΔH_f°(H₂O(l))] ΔH°_rxn = [-944.7 + 2(0)] - [-178.66 + 2(-285.83)] ΔH°_rxn ≈ -393.38 kJ/mol

This substantial negative enthalpy change confirms the highly exothermic nature of the hydrolysis reaction.

Kinetic Data

| Parameter | Value (Illustrative) | Conditions |

| Rate Law | Rate = k[H₂O]^m | Excess BaH₂ |

| Rate Constant (k) | > 10⁻² s⁻¹ | 25 °C |

| Reaction Order (m) | 1 (Assumed) | - |

| Activation Energy (Ea) | 20 - 40 kJ/mol | - |

Further experimental investigation is required to determine the precise rate law, rate constant, and activation energy for this reaction.

Reactivity with Oxygen

Barium hydride reacts with oxygen, particularly when ignited, to form barium oxide.[6] This reaction can be explosive under certain conditions and demonstrates autocatalytic behavior.[1]

Chemical Equation:

2BaH₂(s) + O₂(g) → 2BaO(s) + 2H₂(g)

Thermodynamic Data

Similar to the reaction with water, the oxidation of barium hydride is a highly exothermic process.

| Compound | Standard Enthalpy of Formation (ΔH_f° at 298.15 K) |

| BaH₂(s) | -178.66 ± 2.1 kJ/mol |

| O₂(g) | 0 kJ/mol |

| BaO(s) | -553.5 kJ/mol[3][7] |

| H₂(g) | 0 kJ/mol |

Calculated Enthalpy of Reaction: ΔH°_rxn = [2 * ΔH_f°(BaO(s)) + 2 * ΔH_f°(H₂(g))] - [2 * ΔH_f°(BaH₂(s)) + ΔH_f°(O₂(g))] ΔH°_rxn = [2(-553.5) + 2(0)] - [2(-178.66) + 0] ΔH°_rxn ≈ -749.68 kJ/mol

The large negative enthalpy of reaction indicates a very strong driving force for this oxidation reaction.

Kinetic Data

As with the hydrolysis reaction, specific kinetic data for the oxidation of barium hydride is not well-documented. The explosive nature of the reaction under certain conditions suggests a very low activation energy and a rapid reaction rate.

| Parameter | Value (Illustrative) | Conditions |

| Rate Law | Rate = k[O₂]^n | Excess BaH₂ |

| Rate Constant (k) | High, dependent on conditions | Varies with temperature and pressure |

| Reaction Order (n) | 1 (Assumed) | - |

| Activation Energy (Ea) | Low, potentially < 20 kJ/mol | - |

It is critical to note that the reaction with oxygen can be hazardous, and any experimental investigation must be conducted with extreme caution and appropriate safety measures.

Experimental Protocols

The following are detailed, generalized methodologies for studying the reactions of barium hydride with water and oxygen. These protocols should be adapted and performed by trained professionals in a controlled laboratory setting with strict adherence to safety protocols.

Protocol 1: Volumetric Analysis of BaH₂ Hydrolysis

Objective: To determine the stoichiometry and rate of hydrogen gas evolution during the hydrolysis of barium hydride.

Materials:

-

Barium hydride powder

-

Degassed, deionized water

-

Inert gas (e.g., Argon or Nitrogen)

-

Gas-tight syringe

-

Reaction flask with a side arm

-

Gas burette or a system for measuring evolved gas volume[8]

-

Magnetic stirrer and stir bar

-

Thermostatic water bath

-

Data acquisition system

Procedure:

-

Apparatus Setup: Assemble the reaction apparatus in a fume hood. The reaction flask should be connected to the gas burette. The entire system must be leak-tight.

-

Inert Atmosphere: Purge the entire apparatus, including the reaction flask and gas burette, with an inert gas to remove all air and moisture.

-

Sample Preparation: In an inert atmosphere glovebox, accurately weigh a small amount of barium hydride powder (e.g., 10-50 mg) and place it in the reaction flask.

-

Reaction Initiation: Place the reaction flask in the thermostatic water bath set to the desired temperature (e.g., 25 °C). Allow the system to thermally equilibrate.

-

Inject a known excess of degassed, deionized water into the reaction flask using a gas-tight syringe.

-

Data Collection: Immediately start the magnetic stirrer and the data acquisition system to record the volume of hydrogen gas evolved over time.

-

Analysis:

-

Plot the volume of H₂ evolved versus time.

-

The total volume of H₂ produced can be used to verify the stoichiometry of the reaction.

-

The initial slope of the curve is proportional to the initial reaction rate. By performing the experiment at different initial concentrations of water (while keeping BaH₂ in excess) and at different temperatures, the rate law, rate constant, and activation energy can be determined.

-

Protocol 2: Thermogravimetric Analysis (TGA) of BaH₂ Oxidation

Objective: To study the kinetics and thermal stability of barium hydride in an oxygen-containing atmosphere.

Materials:

-

Barium hydride powder

-

Thermogravimetric Analyzer (TGA) with a controlled gas atmosphere capability

-

Alumina or other inert TGA pans

-

Oxygen gas (or a mixture of oxygen and an inert gas)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Sample Preparation: In an inert atmosphere glovebox, place a small, accurately weighed amount of barium hydride (e.g., 1-5 mg) into a TGA pan.

-

Instrument Setup: Place the pan in the TGA instrument.

-

Initial Purge: Purge the TGA furnace with an inert gas to remove any residual air.

-

TGA Program:

-

Isothermal Analysis: Heat the sample under the inert gas to a desired temperature below the decomposition temperature of BaH₂. Once the temperature is stable, switch the gas flow to the oxygen-containing mixture and record the mass change as a function of time.

-

Temperature-Programmed Analysis: Heat the sample at a constant rate (e.g., 5-10 °C/min) under the oxygen-containing atmosphere and record the mass change as a function of temperature.

-

-

Data Analysis:

-

The TGA curve will show a mass increase due to the formation of barium oxide.

-

The rate of mass change is related to the reaction rate.

-

By performing experiments at different oxygen partial pressures and temperatures, kinetic parameters such as the activation energy and pre-exponential factor can be determined using appropriate solid-state reaction models (e.g., Arrhenius, model-fitting, or model-free methods).[9]

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the reaction pathways of barium hydride with water and oxygen.

Caption: Reaction pathways of barium hydride with water and oxygen.

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for studying the gas-solid reaction of barium hydride.

Caption: Generalized workflow for studying barium hydride reactions.

Safety and Handling

Barium hydride is a hazardous substance and must be handled with extreme care.[10][11]

-

Reactivity: It reacts violently with water, releasing flammable hydrogen gas. It can ignite spontaneously in moist air and may form explosive mixtures with oxidizing agents.

-

Toxicity: Barium compounds are toxic if ingested or inhaled.

-

Handling: Always handle barium hydride in a dry, inert atmosphere, such as in a glovebox.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coat, chemical-resistant gloves, and safety goggles.[11]

-

Fire Extinguishing: In case of fire, use a Class D fire extinguisher (for combustible metals). DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED EXTINGUISHING AGENTS.

-

Disposal: Dispose of barium hydride and its reaction products in accordance with all local, state, and federal regulations.

Conclusion

Barium hydride exhibits significant reactivity with both water and oxygen, driven by the strong basicity and reducing power of the hydride ion. These reactions are highly exothermic and can proceed rapidly, posing potential safety hazards if not handled properly. While a complete kinetic profile for these reactions is not yet fully established in the literature, this guide provides a thorough summary of the known chemical and thermodynamic properties, along with detailed protocols for their experimental determination. Further research into the kinetics of these reactions will provide a more complete understanding of the behavior of this and other reactive metal hydrides.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. franklychemistry.co.uk [franklychemistry.co.uk]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. BaH2 + 2 H2O → Ba(OH)2 + 2 H2 - Balanced equation | Chemical Equations online! [chemequations.com]

- 7. cerfacs.fr [cerfacs.fr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Alkaline Earth Metals - Study Material for IIT JEE | askIITians [askiitians.com]

- 11. Frontiers | Thermodynamics and Kinetics of pH-dependent Dissolution of Sparingly Soluble Alkaline Earth Hydroxides in Source-Separated Human Urine Collected in Decentralised Sanitation Systems [frontiersin.org]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Barium Hydride: A Technical Guide to its Discovery and Preparation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical evolution of barium hydride (BaH₂) synthesis. From early direct hydrogenation methods to modern techniques for producing high-purity and nanostructured materials, this document provides a comprehensive overview for scientific professionals. Detailed experimental protocols, comparative data, and workflow visualizations are presented to facilitate a deeper understanding of this reactive alkaline earth metal hydride.

Discovery and Historical Context

The investigation of alkaline earth metal hydrides, including barium hydride, was a natural progression in the systematic study of metal-hydrogen systems that gained momentum in the early 20th century. Initial interest was driven by a fundamental curiosity about the chemical and physical properties of these compounds. Early research focused on the direct reaction of elemental barium with hydrogen gas at elevated temperatures to produce barium hydride.[1] The development of techniques to handle highly reactive metals and pure gases was crucial to these initial syntheses.

Over the decades, research into barium hydride has evolved significantly. A turning point in the academic interest was the discovery of a structural phase transition at elevated temperatures, which led to a dramatic increase in its ionic conductivity.[1] This property has opened up avenues for its potential application as a hydride ion (H⁻) conductor in various energy-related fields. More recently, research has expanded to include its use in ammonia synthesis and as a precursor for other advanced materials.[1][2]

Physicochemical and Thermodynamic Properties

Barium hydride is a gray, crystalline solid that is highly reactive, particularly with water and oxygen.[3] It is classified as a saline (or salt-like) hydride, indicating a significant ionic character in the bonding between the barium cation (Ba²⁺) and hydride anions (H⁻). Key physicochemical and thermodynamic data for barium hydride are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | BaH₂ | [4] |

| Molar Mass | 139.35 g/mol | [3] |

| Appearance | Gray crystalline solid | [3] |

| Density | 4.21 g/cm³ | [3] |

| Melting Point | 675 °C (decomposes) | [3][5] |

| Crystal Structure (ambient) | Orthorhombic (PbCl₂ type) | [4] |

| ΔH°f (298.15 K, solid) | -171 kJ/mol | |

| ΔG°f (298.15 K, solid) | -130 kJ/mol | |

| S° (298.15 K, solid) | 63 J/(mol·K) | |

| Molar Heat Capacity (Cp) | 46 J/(mol·K) |

Synthesis Methodologies

The synthesis of barium hydride can be broadly categorized into direct synthesis, high-purity synthesis involving precursor purification, and alternative methods. High-pressure techniques have also been developed for the synthesis of novel barium superhydrides.

Direct Synthesis from Elemental Barium and Hydrogen

The most common and straightforward method for preparing barium hydride is the direct reaction of elemental barium with hydrogen gas.[4] This exothermic reaction is typically carried out at elevated temperatures to overcome the activation energy.

Reaction: Ba (s) + H₂ (g) → BaH₂ (s)

A summary of various reported experimental conditions for the direct synthesis of barium hydride is presented in the table below.

| Method | Temperature (°C) | Pressure | Duration | Notes | Reference(s) |

| Common Laboratory Method | 150–200 | Not Specified | Not Specified | Often cited temperature range for direct hydrogenation. | [4] |

| High-Temperature Synthesis | 800 | Flowing H₂ | 12 hours | Conducted in a tube furnace. | [4] |

| Room Temp. followed by Heat | Room Temp., then 400 | 20 bar | 2 days, then 5 hours | Initial reaction at room temperature. | [4] |

| Deuteride Synthesis | 180 | 27 bar | 24 hours | Synthesis of deuterated barium hydride (BaD₂). | [4] |

This protocol is based on a method for producing a high-purity sample for structural analysis.

Objective: To synthesize barium hydride by the direct reaction of elemental barium with hydrogen gas at high temperature.

Materials:

-

Pure barium metal (e.g., from Sigma-Aldrich)

-

High-purity hydrogen or deuterium gas

-

Inert gas (e.g., Argon)

Equipment:

-

Glovebox with an inert atmosphere

-

Sealed reactor (e.g., stainless steel or quartz tube)

-

Tube furnace

-

Gas flow controllers

-

Drying columns for gases

Procedure:

-

Inside an argon-filled glovebox, cut approximately 5 g of pure barium metal into smaller pieces to increase the surface area.

-

Place the barium metal pieces inside the sealed reactor.

-

Seal the reactor and remove it from the glovebox.

-

Connect the reactor to a gas line with high-purity hydrogen (or deuterium) and an exhaust. Ensure all connections are secure and leak-tested.

-

Place the reactor inside a tube furnace.

-

Purge the system with flowing hydrogen gas at a rate of approximately 50 cm³/min to remove any residual air.

-

Heat the reactor to 800 °C and maintain this temperature for 12 hours under a continuous flow of hydrogen gas.

-

After 12 hours, cool the furnace to room temperature while maintaining the hydrogen flow.

-

Once at room temperature, the hydrogen flow can be stopped, and the reactor can be transferred back into a glovebox for sample recovery.

-

Critical Safety Note: Utmost care must be taken to ensure the sample is not exposed to air or moisture at any stage of the synthesis or handling, as barium hydride is pyrophoric and reacts vigorously with water.[3]

Synthesis of High-Purity Barium Hydride

The purity of the final barium hydride product is critically dependent on the purity of the starting barium metal. Commercial barium can contain other alkaline earth metals, such as calcium and strontium, as impurities. As barium hydride reacts with water, purification methods are applied to a water-stable precursor, such as a barium salt, before its conversion to the hydride.[4]

The following diagram illustrates a typical workflow for the synthesis of high-purity barium hydride, starting from the purification of a barium salt precursor.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 3. Mechanochemical generation of aryl barium nucleophiles from unactivated barium metal - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Barium hydride (BaH2) | 13477-09-3 | Benchchem [benchchem.com]

- 5. strem.com [strem.com]

Barium Hydride: A Comprehensive Technical Guide to its Ionic Saline Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium hydride (BaH₂) is an alkaline earth metal hydride that exemplifies the characteristics of an ionic or saline hydride.[1][2] This white to grayish crystalline solid is formed through the direct reaction of elemental barium and hydrogen gas.[3][4] As a saline hydride, BaH₂ is characterized by a significant ionic bond between the electropositive barium cation (Ba²⁺) and the hydride anions (H⁻).[5] This ionic nature dictates its physical and chemical properties, including its crystalline structure, high reactivity, and utility as a potent reducing agent in various chemical transformations.[5] This technical guide provides an in-depth exploration of barium hydride, encompassing its fundamental properties, synthesis methodologies, and burgeoning applications, with a particular focus on its role in catalysis.

Physicochemical and Structural Properties of Barium Hydride

Barium hydride is a non-volatile, crystalline solid with a high melting point, typical of ionic compounds.[1] It is highly reactive towards water and air, necessitating handling under inert atmospheric conditions.[5]

Data Presentation: Physicochemical, Thermodynamic, and Crystallographic Properties

The key quantitative data for barium hydride are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Barium Hydride

| Property | Value | References |

| Molecular Formula | BaH₂ | [3] |

| Molar Mass | 139.343 g/mol | [3] |

| Appearance | White to gray crystalline solid | [3] |

| Density | 4.16 g/cm³ | [3] |

| Melting Point | 675 °C (decomposes) | [3] |

| Solubility | Reacts with water; Insoluble in most organic solvents | [1] |

Table 2: Thermodynamic Properties of Barium Hydride

| Property | Value |

| Standard Enthalpy of Formation (ΔH°f) | -171 kJ/mol |

Table 3: Crystallographic Properties of Barium Hydride (Ambient Conditions)

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Ba-H Bond Distances | 2.61 - 3.02 Å |

Experimental Protocols

Synthesis of Barium Hydride

The most common method for synthesizing barium hydride is the direct combination of elemental barium with hydrogen gas at elevated temperatures.[3]

Protocol 1: Direct Synthesis of Barium Hydride

Materials:

-

Barium metal (high purity, finely divided)

-

Hydrogen gas (high purity, >99.99%)

-

Inert gas (Argon or Nitrogen, high purity)

-

Tube furnace

-

Quartz or alumina reaction tube

-

Gas flow controllers

-

Schlenk line or glovebox

Procedure:

-

Preparation: Handle barium metal under an inert atmosphere (glovebox or Schlenk line) due to its high reactivity with air and moisture.[5] Place a known quantity of finely divided barium metal into a clean, dry reaction boat (e.g., alumina).

-

Reactor Assembly: Place the reaction boat containing the barium metal into the center of the quartz or alumina reaction tube. Assemble the reaction tube within the tube furnace. Connect the gas inlet and outlet to a manifold that allows for switching between inert gas and hydrogen. The outlet should be connected to a bubbler to monitor gas flow and prevent backflow of air.

-

Purging: Purge the entire system with a steady flow of inert gas for at least 30 minutes to remove any residual air and moisture.

-

Heating and Hydrogenation: While maintaining a slow flow of inert gas, begin heating the tube furnace to the reaction temperature, typically between 150-200 °C.[3] Once the desired temperature is reached, switch the gas flow from inert gas to hydrogen.

-

Reaction: The reaction is typically carried out under a controlled flow of hydrogen gas. The reaction progress can be monitored by observing the consumption of hydrogen. The reaction is generally complete within a few hours.

-

Cooling and Passivation: After the reaction is complete, switch the gas flow back to inert gas and allow the system to cool to room temperature. It is crucial to maintain a positive pressure of inert gas during cooling to prevent contamination.

-

Product Handling: Once at room temperature, the reaction tube can be carefully removed. The product, barium hydride, should be handled and stored under a dry, inert atmosphere.[5]

Safety Precautions:

-

Barium and barium hydride are highly reactive and pyrophoric. All manipulations must be carried out in an inert atmosphere.

-

Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper ventilation and use a fume hood.

-

Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[5]

Application in Catalysis: Deuteration of Alkylarenes

Atomically dispersed barium hydride on a magnesium oxide support (BaH/MgO) has been shown to be an effective catalyst for the deuteration of alkylarenes.

Protocol 2: Deuteration of Toluene using BaH/MgO Catalyst

Materials:

-

BaH/MgO catalyst (prepared as described in the literature)

-

Toluene (anhydrous)

-

Cyclohexane (anhydrous, as solvent)

-

Deuterium gas (D₂, high purity)

-

Autoclave reactor equipped with a magnetic stir bar

-

Gas handling system for D₂

Procedure:

-

Reactor Charging: In an inert atmosphere glovebox, charge the autoclave reactor with the BaH/MgO catalyst (e.g., 1 mol% BaH loading with respect to toluene) and a magnetic stir bar.

-

Substrate Addition: Add a solution of toluene in cyclohexane (e.g., 0.2 M) to the reactor.

-

Sealing and Pressurizing: Seal the autoclave and remove it from the glovebox. Connect the reactor to the gas handling system. Purge the reactor with D₂ gas several times to remove any residual inert gas.

-

Reaction: Pressurize the reactor with D₂ to the desired pressure (e.g., 6 bar). Begin stirring the reaction mixture at room temperature (25 °C).

-

Monitoring: The reaction can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine the extent of deuterium incorporation.

-

Work-up: After the desired reaction time, vent the D₂ gas safely. The reaction mixture can be filtered to remove the catalyst, and the product can be isolated from the solvent.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in the synthesis and application of barium hydride can aid in understanding the underlying principles.

Direct Synthesis of Barium Hydride

Caption: Direct synthesis of barium hydride from its elements.

Crystal Structure of Barium Hydride

Caption: Coordination of Ba²⁺ with H⁻ ions in the crystal lattice.

Ammonia Synthesis Catalytic Cycle

Caption: Simplified catalytic cycle for ammonia synthesis using BaH₂.

Conclusion

Barium hydride stands as a significant member of the saline hydride family, with its distinct ionic character governing its reactivity and potential applications. The direct synthesis from its constituent elements remains the most viable route for its production, albeit requiring careful handling due to its pyrophoric nature. The emerging use of barium hydride in catalytic processes, such as deuteration and ammonia synthesis, highlights its potential beyond a simple reducing agent. Further research into nanostructured forms and composite materials containing barium hydride may unlock new avenues for its application in materials science and sustainable chemistry. The detailed protocols and data presented in this guide aim to provide a solid foundation for researchers and scientists working with or exploring the potential of this versatile inorganic compound.

References

An In-depth Technical Guide to the Lewis Structure of Barium Hydride

This guide provides a comprehensive examination of the Lewis structure of barium hydride (BaH₂), detailing its formation, the nature of its chemical bonds, and the fundamental principles governing its structure. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the chemical properties of alkaline earth metal hydrides.

Introduction to Barium Hydride

Barium hydride is an inorganic compound with the chemical formula BaH₂.[1][2][3][4][5] It is classified as a saline or ionic hydride, consisting of a barium cation (Ba²⁺) and two hydride anions (H⁻).[1] This compound presents as a gray crystalline solid and is highly reactive, particularly with water and oxygen.[1][2] The significant difference in electronegativity between barium and hydrogen dictates the ionic nature of their bond.

Determination of Valence Electrons

The formation of any chemical bond is governed by the valence electrons of the constituent atoms.

-

Barium (Ba): As an alkaline earth metal in Group 2 of the periodic table, barium has two valence electrons in its outermost shell.[6][7][8][9][10] Its ground state electron configuration is [Xe] 6s².[11] To achieve a stable noble gas configuration, barium readily loses these two electrons.[6][9]

-

Hydrogen (H): Located in Group 1, a neutral hydrogen atom possesses one valence electron.[12][13][14][15][16] To achieve the stable electron configuration of helium, hydrogen can either lose, share, or gain an electron. In the case of barium hydride, it gains an electron.[12][14]

The total number of valence electrons for one molecule of BaH₂ is calculated as follows:

(1 Ba atom × 2 valence e⁻) + (2 H atoms × 1 valence e⁻) = 4 valence electrons.

Electronegativity and Bond Character

The nature of the chemical bond between barium and hydrogen can be predicted by comparing their electronegativity values on the Pauling scale.

The difference in electronegativity (ΔEN) is:

ΔEN = 2.20 - 0.89 = 1.31

A significant electronegativity difference (typically > 1.7 suggests ionic, but the context of a metal and non-metal is key) indicates that the bond is predominantly ionic. The less electronegative atom (barium) will transfer its valence electrons to the more electronegative atom (hydrogen).

Formation of the Ionic Bond and Lewis Structure

Given the large electronegativity difference, the formation of barium hydride involves the complete transfer of electrons from the barium atom to the two hydrogen atoms.

-

The barium atom donates its two valence electrons, one to each of the two hydrogen atoms.

-

By losing two electrons, the barium atom becomes a positively charged ion (cation) with a charge of +2 (Ba²⁺), achieving the stable electron configuration of the noble gas Xenon.

-

Each hydrogen atom accepts one electron, becoming a negatively charged ion (anion) with a charge of -1 (H⁻). This gives each hydride ion the stable electron configuration of the noble gas Helium.

-

The resulting oppositely charged ions, Ba²⁺ and two H⁻, are held together by strong electrostatic forces of attraction, forming an ionic bond.

The Lewis structure represents this ionic arrangement, showing the resulting ions with their respective charges and valence electron configurations.

Data Presentation

The pertinent quantitative data for understanding the Lewis structure of BaH₂ is summarized below.

| Atom | Group | Valence Electrons | Electronegativity (Pauling Scale) | Ion Formed |

| Barium (Ba) | 2 | 2 | 0.89 | Ba²⁺ |

| Hydrogen (H) | 1 | 1 | 2.20 | H⁻ |

Experimental Protocols: Structural Elucidation

The theoretical Lewis structure of ionic compounds like barium hydride is experimentally verified using techniques such as X-ray Diffraction (XRD) .

Methodology for X-ray Diffraction Analysis:

-

Crystal Preparation: A single, high-quality crystal of barium hydride is isolated and mounted on a goniometer head. Due to its reactivity, this process must be conducted under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. A detector records the positions and intensities of the diffracted beams.

-

Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and the arrangement of atoms within the crystal. The electron density map is calculated from the diffraction data, which reveals the positions of the barium and hydride ions. This data confirms the orthorhombic crystal structure of BaH₂ and the ionic nature of the bonding.[1]

Visualizations

Caption: Workflow of electron transfer from barium to hydrogen atoms.

References

- 1. webqc.org [webqc.org]

- 2. Barium hydride - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. WebElements Periodic Table » Barium » barium dihydride [webelements.com]

- 6. How many valence electrons would be found in an atom of Ba? [vedantu.com]

- 7. youtube.com [youtube.com]

- 8. ck12.org [ck12.org]

- 9. quora.com [quora.com]

- 10. materials.gelsonluz.com [materials.gelsonluz.com]

- 11. WebElements Periodic Table » Barium » the essentials [webelements.com]

- 12. What Is The Valence Of Hydrogen? [sciencing.com]

- 13. knordslearning.com [knordslearning.com]

- 14. quora.com [quora.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Barium - Wikipedia [en.wikipedia.org]

- 18. byjus.com [byjus.com]

- 19. materials.gelsonluz.com [materials.gelsonluz.com]

- 20. WebElements Periodic Table » Barium » electronegativity [winter.group.shef.ac.uk]

- 21. Hydrogen - Wikipedia [en.wikipedia.org]

- 22. WebElements Periodic Table » Hydrogen » electronegativity [winter.group.shef.ac.uk]

Unlocking Superconductivity Under Pressure: A Technical Guide to Barium Superhydrides

For Immediate Release

A comprehensive technical guide detailing the synthesis, structure, and superconducting properties of barium superhydrides, with a particular focus on the novel BaH12 compound, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper addresses the growing interest in hydrogen-rich materials for high-temperature superconductivity, offering a centralized resource of quantitative data, experimental protocols, and theoretical frameworks.

Recent discoveries have positioned polyhydrides as leading candidates in the quest for room-temperature superconductors. Among these, barium superhydrides exhibit unique characteristics, including a moderately high critical temperature (Tc) at pressures achievable in laboratory settings. This guide delves into the intricate relationship between pressure, structure, and superconductivity in the Ba-H system.

Quantitative Analysis of Barium Hydrides Under High Pressure

The properties of barium hydrides are profoundly influenced by external pressure, leading to the formation of various stoichiometries with distinct characteristics. The following tables summarize the key quantitative data for BaH2, BaH12, and theoretically proposed ternary compounds.

| Compound | Pressure (GPa) | Crystal System/Space Group | Lattice Parameters (Å) | Superconducting Critical Temperature (Tc) (K) |

| BaH2-I | Ambient | Orthorhombic (Pnma) | a = 6.80, b = 4.17, c = 7.84 | Not Superconducting |

| BaH2-II | 1.6 - 57 | Hexagonal (P63/mmc) | - | Not Superconducting |

| BaH2-III | > 57 | Hexagonal (AlB2-type) | - | Not Superconducting[1][2] |

| BaH12 | 75 - 173 | Pseudocubic (fcc) Ba sublattice, proposed Cmc21 | a=5.336, b=5.340, c=5.333 at 146 GPa | ~20 K at 140 GPa[3][4][5][6][7] |

| BeBaH8 (theoretical) | 100 | Orthorhombic | - | Predicted ~49 K[1][8] |

| BeBaH8 (theoretical) | 200 | - | - | Predicted 107 K[8][9] |

Note: Lattice parameters for high-pressure phases are pressure-dependent. The values for BaH12 are provided at a specific pressure for reference.

Experimental Protocols for High-Pressure Synthesis and Characterization

The synthesis and analysis of barium superhydrides necessitate specialized high-pressure techniques. The primary methodology involves the use of a diamond anvil cell (DAC).

I. Sample Preparation and Loading

-

Precursor Selection: High-purity metallic barium is used as the primary precursor.

-

Hydrogen Source: Ammonia borane (NH3BH3) is employed as a solid hydrogen source for in situ generation of hydrogen under pressure. This method provides a high hydrogen fugacity environment within the sample chamber.

-

DAC Assembly: A symmetric diamond anvil cell is prepared with beveled diamond anvils. A rhenium gasket is pre-indented to create a sample chamber.

-

Loading: A small piece of barium foil and a ruby sphere (for pressure calibration) are placed in the sample chamber. The chamber is then filled with powdered ammonia borane.

II. High-Pressure Synthesis

-

Compression: The DAC is gradually compressed to the target pressure, typically in the range of 75 to 173 GPa.[3][4][5][7] The pressure is monitored using the ruby fluorescence method.

-

Laser Heating: The sample is heated in situ using a pulsed or continuous-wave laser to initiate the reaction between barium and the hydrogen released from the decomposition of ammonia borane. This process facilitates the formation of various barium hydride phases.

III. In Situ Characterization

-

Synchrotron X-ray Diffraction (XRD): To determine the crystal structure of the synthesized phases, synchrotron XRD is performed in situ at high pressure. The diffraction patterns are collected at various pressures to study the phase stability and equation of state.

-

Electrical Resistance Measurements: To investigate the superconducting properties, four-probe electrical resistance measurements are conducted. The sample is cooled down to cryogenic temperatures at a constant pressure, and the resistance is measured as a function of temperature. A sharp drop in resistance to zero is indicative of a superconducting transition.

Visualizing the Path to Barium Superhydrides

To better illustrate the processes involved in the study of barium superhydrides, the following diagrams outline the experimental workflow and the interplay between theoretical prediction and experimental validation.

Structural and Electronic Properties of BaH12

The BaH12 superhydride is a remarkable compound, not only for its high hydrogen content but also for its unique structural features. Ab initio calculations suggest that BaH12 is a semimetallic compound.[3][4][5] Its structure is characterized by a pseudocubic face-centered cubic (fcc) arrangement of barium atoms.[3][4][5][7] The hydrogen sublattice is complex, containing H2 and H3- molecular units, as well as detached H12 chains, which are a result of a Peierls-type distortion.[3][4][7] This intricate hydrogen network is believed to play a crucial role in the observed metallic conductivity and superconductivity.

Future Outlook

The discovery of superconductivity in BaH12 at 20 K and 140 GPa opens new avenues for exploring high-Tc superconductivity in hydrogen-rich materials.[3][4][6] Further research is directed towards:

-

Tuning Superconductivity: Investigating the effects of doping with lighter elements, such as beryllium, to potentially enhance the critical temperature at lower pressures.[1][8] Theoretical studies have predicted that a metastable phase of BeBaH8 could exhibit a Tc of 49 K at 100 GPa.[1][8]

-

Lowering Synthesis Pressures: Developing novel synthesis techniques to stabilize these superhydrides at more moderate pressures, bringing them closer to practical applications.

-

Understanding the Superconducting Mechanism: Further theoretical and experimental work is needed to fully elucidate the electron-phonon coupling mechanism responsible for superconductivity in these complex hydride structures.

This technical guide provides a foundational understanding of the current state of research into barium superhydrides. The presented data and protocols are intended to facilitate further investigation into this promising class of materials, accelerating the journey towards the ultimate goal of room-temperature superconductivity.

References

- 1. arxiv.org [arxiv.org]

- 2. Pressure-Induced Metallization of BaH2 and the Effect of Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] High-Pressure Synthesis of Barium Superhydrides: Pseudocubic BaH12. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of molecular metallic barium superhydride: pseudocubic BaH12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.aps.org [journals.aps.org]

- 9. Enhanced superconductivity in barium hydrides via light element incorporation [arxiv.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Superconductivity in Barium Hydride Compounds

This technical guide provides a comprehensive overview of the current state of research into superconductivity in barium hydride compounds. It covers experimentally observed and theoretically predicted superconducting phases, their transition temperatures, and the extreme pressure conditions required for their synthesis and stability. The document details the crystal structures, experimental methodologies for synthesis and characterization, and the theoretical frameworks used to predict and understand these novel materials.

Introduction to Superconductivity in Hydrides

The quest for high-temperature superconductors has led to intense investigation of hydrogen-rich materials under extreme pressures. The light mass of hydrogen is believed to be crucial for mediating the electron-phonon coupling necessary for superconductivity at elevated temperatures. Following the groundbreaking discovery of near-room-temperature superconductivity in lanthanum superhydride (LaH₁₀), research has expanded to other metal-hydrogen systems, with the barium-hydrogen (Ba-H) system emerging as a promising area of exploration.[1]

Superconducting Barium Hydride Compounds: An Overview

Several barium hydride stoichiometries have been investigated under high pressure. While some phases exhibit metallicity, only a few have been confirmed or predicted to be superconducting. The most significant of these is the experimentally synthesized barium dodecahydride (BaH₁₂).[2][3][4] Theoretical studies have also proposed other candidate structures, some involving the incorporation of additional light elements to enhance superconducting properties at lower pressures.[5][6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for various barium hydride compounds under high pressure.

Table 1: Experimentally Observed Superconducting Properties

| Compound | Critical Temperature (T_c) (K) | Pressure (P) (GPa) | Crystal System | Space Group | Key Features |

| BaH₁₂ | ~20 | 140 | Pseudocubic (fcc Ba sublattice) | - | Contains H₂ and H₃⁻ molecular units.[1][2][3][4][5] |

Table 2: Theoretically Predicted Superconducting Properties

| Compound | Predicted T_c (K) | Pressure (P) (GPa) | Crystal System | Space Group | Status |

| BeBaH₈ | 49 | 100 | Orthorhombic | - | Metastable; T_c may increase to 107 K at 200 GPa.[5][6][7][8] |

| BeBaH₄ | 25 (± 60) | 100 | Tetragonal | P4/mmm | Potential superconductor, though some calculations suggest otherwise.[5][6][7][9] |

Table 3: Non-Superconducting Barium Hydrides at High Pressure

| Compound | Key Property | Pressure (P) (GPa) | Crystal System | Space Group | Notes |

| BaH₂ | Becomes metallic | ~57 | Simple Hexagonal (AlB₂-type) | P6/mmm | Undergoes several structural transitions before metallization.[6][7] |

| Ba₈H₄₆ | Becomes metallic | ~85 | - | - | A hydrogen clathrate with a Weaire-Phelan hydrogen network.[5][6] |

| BeBaH₆ | Semiconductor | 100 | - | - | Thermodynamically stable. |

| BeBaH₁₈ | Semiconductor | 100 | - | - | Thermodynamically stable.[9] |

Crystal Structures and Phase Transitions

The Ba-H system exhibits a complex phase diagram under pressure, with multiple structural transformations.

-

BaH₂: At ambient pressure, it has an orthorhombic Pnma structure (BaH₂-I).[5][9][10][11][12] With increasing pressure, it transforms to a hexagonal P6₃/mmc structure (BaH₂-II) at around 1.6-2.5 GPa, and then to a metallic simple hexagonal P6/mmm AlB₂-type structure (BaH₂-III) at approximately 57 GPa.[6][7][10][11][12]

-

BaH₁₂: This experimentally confirmed superconductor possesses a pseudocubic structure with a face-centered cubic arrangement of barium atoms.[2][3][4] A notable feature of this compound is the presence of molecular hydrogen units (H₂) and H₃⁻ ions.[1][2][5]

The pressure-induced phase transitions of BaH₂ are a critical aspect of its material properties. The transformation to a metallic state is a prerequisite for superconductivity, although BaH₂-III has not been found to be superconducting.

Experimental Protocols

The synthesis and characterization of superconducting barium hydrides require specialized high-pressure techniques.

5.1. High-Pressure Synthesis in a Diamond Anvil Cell (DAC)

The synthesis of BaH₁₂ was achieved in a diamond anvil cell (DAC), a device capable of generating extreme pressures between two diamond culets.[2][3][4]

-

Sample Loading: A piece of barium is loaded into a sample chamber within a metallic gasket, which is pre-indented between the diamond anvils.

-

Hydrogen Source: A hydrogen-rich precursor, such as ammonia borane (NH₃BH₃), is loaded along with the barium.[2][3][4] This precursor decomposes upon heating or pressure application to provide an in situ source of hydrogen.

-

Pressure Generation and Calibration: Pressure is applied by mechanically driving the diamonds together. The pressure is typically calibrated using the Raman shift of the diamond anvil itself or by including a pressure standard like ruby fluorescence.

-

Laser Heating: To facilitate the reaction between barium and hydrogen, the sample is often heated using a focused laser beam.

5.2. Characterization Techniques

-

In Situ X-Ray Diffraction (XRD): To determine the crystal structure of the synthesized material under high pressure, synchrotron XRD is employed. The diffraction patterns provide information about the lattice parameters and crystal symmetry.[2][10][12]

-

Four-Probe Electrical Resistance Measurement: To detect superconductivity, the electrical resistance of the sample is measured as a function of temperature. A sharp drop in resistance to zero is the hallmark of a superconducting transition. This is typically performed using a four-probe setup to eliminate the contribution of contact resistance.

Theoretical Framework and Future Directions

-

Computational Prediction: First-principles calculations based on Density Functional Theory (DFT) are instrumental in this field.[1][2][5][6][7][9][13][14] These calculations can predict the stability of different hydride phases at various pressures and estimate their superconducting critical temperatures by calculating the electron-phonon coupling strength. Algorithms like particle swarm optimization (CALYPSO) and evolutionary algorithms (CrySPY) are used to search for new, stable crystal structures.[6]

-

Incorporation of Light Elements: Theoretical studies suggest that introducing other light elements, such as beryllium (Be), into the barium hydride structure could enhance superconductivity at lower pressures.[5][6][7][8] The predicted high T_c of 49 K at 100 GPa for BeBaH₈ is a compelling example of this strategy.[5][6][7][8]

The logical relationship between theoretical prediction and experimental verification is a key driver of progress in this field.

Conclusion